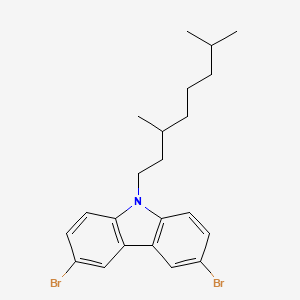
2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is a heterocyclic aromatic compound with the molecular formula C20H12N2O3 This compound is known for its complex structure and significant biological activities It is a derivative of dibenzo[c,g]carbazole, which is a member of the carbazole family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole typically involves multi-step organic reactions. One common method includes the nitration of 2-hydroxy-7H-dibenzo(c,g)carbazole using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 9-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a mutagenic and carcinogenic agent, providing insights into DNA interactions and cellular responses.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole involves its interaction with cellular DNA, leading to the formation of DNA adducts. These adducts can cause mutations and disrupt normal cellular processes. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which facilitate its activation and subsequent interaction with DNA. The formation of reactive oxygen species (ROS) during metabolism also contributes to its biological effects.
類似化合物との比較
7H-Dibenzo[c,g]carbazole: A parent compound with similar structural features but lacking the nitro and hydroxy groups.
2-Hydroxy-7H-dibenzo[c,g]carbazole: Similar structure but without the nitro group.
9-Nitro-7H-dibenzo[c,g]carbazole: Similar structure but without the hydroxy group.
Uniqueness: 2-Hydroxy-9-nitro-7H-dibenzo(c,g)carbazole is unique due to the presence of both hydroxy and nitro groups, which significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
188970-88-9 |
|---|---|
分子式 |
C20H12N2O3 |
分子量 |
328.3 g/mol |
IUPAC名 |
15-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaen-5-ol |
InChI |
InChI=1S/C20H12N2O3/c23-12-7-5-11-6-8-16-20(15(11)9-12)19-14-4-2-1-3-13(14)18(22(24)25)10-17(19)21-16/h1-10,21,23H |
InChIキー |
BLFSYBGNJXSBJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=CC5=C4C=C(C=C5)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


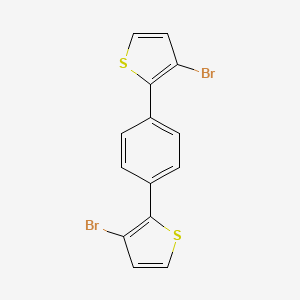

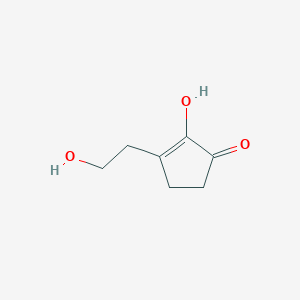
methanone](/img/structure/B14249344.png)

![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)

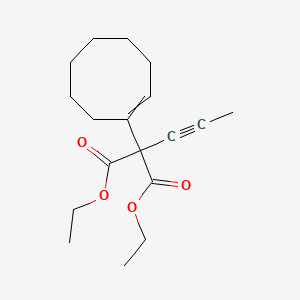

![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
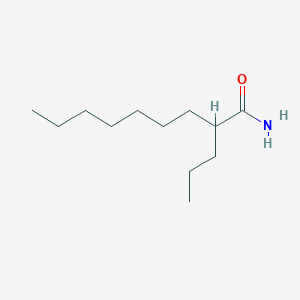
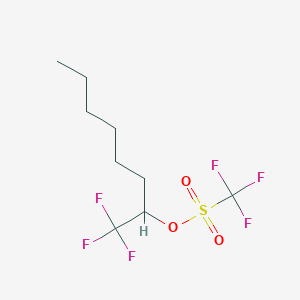
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
